REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH:12]C=O)([CH3:11])[CH3:10])=[C:4]([C:15]([F:18])([F:17])[F:16])[CH:3]=1.[OH-].[K+].O>C(O)CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:12])([CH3:10])[CH3:11])=[C:4]([C:15]([F:16])([F:17])[F:18])[CH:3]=1 |f:1.2|
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Name
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N-[2-(4-chloro-2-trifluoromethyl-phenyl)-1,1-dimethyl-ethyl]-formamide
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Quantity
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5.7 g
|
Type
|
reactant
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Smiles
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ClC1=CC(=C(C=C1)CC(C)(C)NC=O)C(F)(F)F
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Name
|
|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(CO)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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repeatedly extracted with dichloromethane
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Type
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WASH
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Details
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The combined organic phases are washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with sodium sulphate
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Type
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CUSTOM
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Details
|
evaporated down
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Type
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FILTRATION
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Details
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The residue is filtered through a short column
|
Type
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ADDITION
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Details
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containing silica gel (eluant: dichloromethane/methanol/ammonia=9:1:0.1)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)CC(C)(C)N)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |